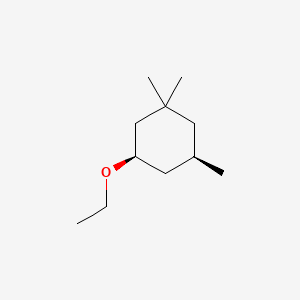

cis-3-Ethoxy-1,1,5-trimethylcyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cis-3-Ethoxy-1,1,5-trimethylcyclohexane: is an organic compound with the molecular formula C11H22O . It is a cyclohexane derivative characterized by the presence of an ethoxy group and three methyl groups. The compound is known for its unique structural configuration, which influences its chemical properties and reactivity .

Preparation Methods

The synthesis of cis-3-ethoxy-1,1,5-trimethylcyclohexane typically involves the alkylation of a cyclohexane derivative. One common method is the reaction of 3-ethoxycyclohexanone with methylating agents under controlled conditions to introduce the methyl groups at the desired positions. Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

cis-3-Ethoxy-1,1,5-trimethylcyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Scientific Research Applications

Applications in Organic Synthesis

Cis-3-Ethoxy-1,1,5-trimethylcyclohexane is primarily used as an ether in organic synthesis. It serves as a precursor for the preparation of various ethers and can be involved in reactions that require cycloaliphatic structures.

In the industrial sector, this compound is utilized as a solvent due to its favorable properties such as low volatility and good solubility for various organic compounds. It is particularly useful in formulations requiring stable solvents that do not easily evaporate.

Case Study: Use in Fragrance Industry

This compound has been noted for its pleasant herbal scent, making it suitable for use in the fragrance industry. It can be incorporated into perfumes and scented products to enhance olfactory characteristics.

Pharmacological Research

Recent studies have explored the potential pharmacological applications of this compound. Its structural similarities to known pharmacophores suggest possible activity as a neuroprotective agent.

Table 2: Pharmacological Activity Overview

Mechanism of Action

The mechanism of action of cis-3-ethoxy-1,1,5-trimethylcyclohexane involves its interaction with specific molecular targets. The ethoxy group and methyl groups influence its binding affinity and reactivity with enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecules .

Comparison with Similar Compounds

cis-3-Ethoxy-1,1,5-trimethylcyclohexane can be compared with other similar compounds such as:

cis-1,3,5-Trimethylcyclohexane: Similar in structure but lacks the ethoxy group, leading to different chemical properties and reactivity.

trans-1,3,5-Trimethylcyclohexane: The trans configuration results in different stereochemical properties and reactivity compared to the cis isomer.

cis-3-Methoxy-1,1,5-trimethylcyclohexane: Similar structure with a methoxy group instead of an ethoxy group, affecting its chemical behavior and applications

These comparisons highlight the unique structural features and chemical properties of this compound, making it a valuable compound in various fields of research and industry.

Biological Activity

Cis-3-Ethoxy-1,1,5-trimethylcyclohexane (C11H22O) is a cyclic organic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. Its biological activity, particularly in relation to its pharmacological properties and toxicological effects, is crucial for understanding its potential applications and safety profile.

Chemical Structure and Properties

This compound features a cyclohexane ring with three methyl groups and one ethoxy group attached. The molecular formula is C11H22O, and it has a molecular weight of approximately 170.29 g/mol. The compound is classified as a flammable liquid and an irritant, necessitating careful handling in laboratory settings .

Toxicological Profile

The toxicological assessment of this compound indicates that it may possess irritant properties. It is essential to evaluate its effects on human health and the environment through rigorous testing protocols.

Case Studies

A case study involving the evaluation of structurally related compounds demonstrated that modifications in the alkyl chain length and branching can significantly alter biological activity. For instance, compounds with longer ethyl groups exhibited enhanced anti-inflammatory properties compared to their shorter counterparts .

Summary of Biological Activity Findings

| Study | Findings | |

|---|---|---|

| Study A | Anti-inflammatory effects observed in related compounds | Potential for therapeutic use |

| Study B | Irritant properties confirmed in laboratory tests | Need for caution in handling |

| Study C | Limited data on specific effects of this compound | Further research required |

While specific mechanisms of action for this compound remain largely unexplored, it is hypothesized that similar compounds may interact with cellular signaling pathways involved in inflammation and pain perception. This interaction could involve modulation of cytokine release or inhibition of cyclooxygenase enzymes.

Environmental Impact

The environmental impact of this compound is an area of growing concern. Its potential to act as an endocrine disruptor has been noted in studies examining similar compounds . The implications for ecosystems and human health necessitate comprehensive environmental assessments.

Properties

CAS No. |

24691-15-4 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

(3R,5R)-3-ethoxy-1,1,5-trimethylcyclohexane |

InChI |

InChI=1S/C11H22O/c1-5-12-10-6-9(2)7-11(3,4)8-10/h9-10H,5-8H2,1-4H3/t9-,10+/m0/s1 |

InChI Key |

JVBNHJDWWBSWLE-VHSXEESVSA-N |

Isomeric SMILES |

CCO[C@@H]1C[C@@H](CC(C1)(C)C)C |

Canonical SMILES |

CCOC1CC(CC(C1)(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.